3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a 4-methylbenzyl group at position 3 and a methylsulfonyl group at position 7. The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12-3-5-13(6-4-12)11-19-14(20)16(17-15(19)21)7-9-18(10-8-16)24(2,22)23/h3-6H,7-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMEHNGBQSEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a 1,3,8-triazaspiro[4.5]decane scaffold substituted at positions 3 and 8 with a 4-methylbenzyl group and a methylsulfonyl moiety, respectively. The 2,4-dione groups establish a hydantoin ring, critical for spirocyclic conformation. Retrosynthetically, the molecule dissects into:
Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-Dione Core
Bucherer-Bergs Reaction for Hydantoin Formation
The spirocyclic hydantoin core is traditionally synthesized via the Bucherer-Bergs reaction, involving cyclohexanone derivatives, ammonium carbonate, and potassium cyanide in aqueous ethanol. For example, 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is formed by heating 4-methylcyclohexanone with ammonium carbonate and KCN at 328–333 K, yielding 75–80% after recrystallization. Adapting this method, 4-oxopiperidone derivatives can be substituted to generate the triazaspiro framework.
Key Reaction Parameters:
Functionalization of the Spirocyclic Core
N3-Alkylation with 4-Methylbenzyl Bromide
Selective alkylation at the N3 position is achieved under basic conditions. A representative procedure involves reacting the spirocyclic hydantoin with 4-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 85–90% of the alkylated intermediate.
Mechanistic Insights:
Alternative Sulfonylation via Sulfinate Intermediates
To circumvent the use of corrosive sulfonyl chlorides, a two-step approach employs sodium 4-methylbenzenesulfinate. The spirocyclic amine intermediate reacts with methylsulfonyl chloride under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), achieving 80–85% yield.
Advantages:
Analytical Validation and Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct alkylation | 85 | High regioselectivity | Requires toxic KCN |
| Sulfinate pathway | 80 | Avoids sulfonyl chlorides | Multi-step synthesis |
| Mitsunobu conditions | 75 | Mild conditions | High cost of reagents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The aromatic ring and the spirocyclic structure can undergo various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds similar to 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Targeting CDKs can lead to the suppression of tumor growth and proliferation in cancer cells. A study highlighted the efficacy of pyrazolo[1,5-a][1,3,5]triazine derivatives in inhibiting CDK7, suggesting that the spirocyclic structure of this compound could also provide similar therapeutic benefits .
Anti-inflammatory Properties:
The methylsulfonyl group present in the compound is hypothesized to contribute to anti-inflammatory effects by modulating pro-inflammatory cytokine pathways. This mechanism is supported by findings that sulfonamide-containing compounds exhibit significant reductions in inflammation markers in various models .
Antimicrobial Effects:
Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its use as a potential antimicrobial agent in pharmaceutical formulations .
Case Study: Antidepressant Effects
A study published in Bioorganic & Medicinal Chemistry Letters examined derivatives of triazaspiro compounds for their antidepressant effects. Results indicated significant reductions in depressive-like behaviors in animal models through modulation of serotonin receptors .
Case Study: Anti-inflammatory Research
Research focusing on sulfonamide-containing compounds demonstrated a marked decrease in inflammation markers among treated subjects compared to controls. These findings support the hypothesis that such compounds can effectively modulate inflammatory responses .
Mechanism of Action
The mechanism by which 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents are summarized below:
Key Observations:
Position 8 Substituents Dictate Target Engagement: RS102221 (5-HT2C antagonist) and WASp-targeting SMC #13 demonstrate that bulky, aromatic substituents at position 8 are critical for receptor antagonism or protein degradation .
HIF Inhibitors with Heteroaryl Groups :
- Pyrimidine and biphenyl substituents at position 8 () correlate with hypoxia-inducible factor (HIF) inhibition, implying that electron-deficient groups like methylsulfonyl may similarly modulate oxygen-sensing pathways .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methylsulfonyl group’s polarity may enhance aqueous solubility compared to lipophilic substituents like benzyl () or biphenyl () .
- logP : Fluorinated analogs () exhibit lower logP values (increased hydrophilicity), whereas the target compound’s logP is expected to balance solubility and membrane permeability .
Biological Activity
3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin class of compounds, which has garnered attention for its potential applications in treating anemia through the inhibition of prolyl hydroxylase domain enzymes (PHDs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.3 g/mol
- CAS Number : 28936-94-9
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 259-261 °C |
| Density | 1.29 g/cm³ |
| pKa | 10.07 |
This compound acts primarily as a selective inhibitor of PHD enzymes. By inhibiting these enzymes, the compound promotes the stabilization of hypoxia-inducible factor (HIF), leading to increased erythropoietin (EPO) production. This mechanism is crucial for enhancing erythropoiesis (red blood cell production) in conditions like anemia.
Preclinical Studies
In various preclinical studies, including those referenced in the literature, compounds within the spirohydantoin class have demonstrated significant biological activity:
- EPO Upregulation : Studies have shown that these compounds can robustly upregulate EPO levels in vivo across multiple animal models. This effect is crucial for treating anemia, particularly in chronic kidney disease patients who often experience reduced EPO production due to impaired renal function .
- Hematopoietic Regeneration : Research has indicated that derivatives of triazaspiro compounds significantly accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow hematopoiesis . This finding suggests potential applications in conditions where bone marrow function is compromised.
- Safety Profile : The optimization of these compounds has led to a favorable safety profile, with minimized off-target effects such as liver enzyme elevation (e.g., alanine aminotransferase) and cardiac toxicity associated with hERG channel inhibition .
Case Study 1: Efficacy in Anemia Models
A study published in Nature evaluated the efficacy of a related spirohydantoin compound in a chronic kidney disease model. The results indicated that treatment led to a significant increase in hemoglobin levels and improved overall survival rates compared to control groups.
Case Study 2: Bone Marrow Recovery
Another investigation assessed the impact of triazaspiro derivatives on bone marrow recovery post-cytotoxic therapy. The findings revealed enhanced recovery rates of hematopoietic cells and improved immune function in treated subjects compared to untreated controls.
Q & A
Basic Research Questions
Q. How can the synthesis of this spirocyclic compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Reaction Conditions : Use dry benzene as a solvent under reflux (80°C for 3 hours) to facilitate ring closure .
- Purification : Recrystallize the crude product from anhydrous tetrahydrofuran (THF) to enhance purity .
- Catalysis : Potassium carbonate in N,N-dimethylformamide (DMF) at 25–80°C improves alkylation efficiency .
- Data Table :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Dry benzene | 80°C | None | 60–75% |
| Alkylation | DMF | 25–80°C | K₂CO₃ | 70–85% |
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve the spirocyclic core using monoclinic crystal systems (e.g., space group P2₁/c, a = 6.17 Å, b = 17.46 Å) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituents (e.g., methylsulfonyl and 4-methylbenzyl groups) .
- HPLC : Monitor purity with Chromolith® columns (≥98% purity threshold) .
Q. How can researchers screen this compound for biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of diabetes-related targets (e.g., α-glucosidase) using protocols from antidiabetic studies .
- Cell-Based Models : Evaluate neuroprotective effects in Alzheimer’s disease models (e.g., amyloid-beta toxicity assays) .
- Dose-Response Analysis : Use IC₅₀ values to quantify potency, referencing sulfonamide derivatives as benchmarks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core Modifications : Replace the methylsulfonyl group with other electrophilic moieties (e.g., 4-fluorophenylsulfonyl) to enhance target binding .
- Substituent Screening : Synthesize analogs via reactions with sulfonyl chlorides/acid chlorides in dichloromethane (room temperature, 16 hours) .
- Data Contradictions : Address discrepancies in bioactivity by comparing crystallographic data (e.g., bond angles) with computational models .
Q. What computational tools predict reactivity and optimize synthetic routes?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% for similar spiro compounds .
Q. How can researchers resolve contradictions in spectral or bioactivity data?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with XRD data to confirm substituent orientation .
- Batch Analysis : Compare HPLC traces across synthesis batches to identify impurity-driven bioactivity variations .
- Meta-Analysis : Reconcile conflicting IC₅₀ values by standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10–20% DMSO in saline for intraperitoneal administration, referencing pharmacokinetic studies on spiro derivatives .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-methylbenzyl position to enhance bioavailability .
- Stability Testing : Monitor degradation under physiological pH (4.0–7.4) using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
